BenchChemオンラインストアへようこそ!

Lithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate

Medicinal Chemistry Oxadiazole SAR Lipophilicity

Lithium 5-benzyl-1,3,4-oxadiazole-2-carboxylate (CAS 2124265-21-8, MF: C₁₀H₇LiN₂O₃, MW: 210.12) is a pre-formed lithium carboxylate salt of a 1,3,4-oxadiazole heterocycle, featuring a benzyl substituent at the 5-position and a lithium-coordinated carboxylate at the 2-position. This compound is supplied as a research chemical with a certified purity of ≥98% (NLT 98%), manufactured under ISO-quality systems for pharmaceutical R&D and quality control applications.

Molecular Formula C10H7LiN2O3
Molecular Weight 210.12
CAS No. 2124265-21-8
Cat. No. B2940015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate
CAS2124265-21-8
Molecular FormulaC10H7LiN2O3
Molecular Weight210.12
Structural Identifiers
SMILES[Li+].C1=CC=C(C=C1)CC2=NN=C(O2)C(=O)[O-]
InChIInChI=1S/C10H8N2O3.Li/c13-10(14)9-12-11-8(15-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1
InChIKeyBEQQNTOPOKMNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate (CAS 2124265-21-8): Procurement & Chemical Identity


Lithium 5-benzyl-1,3,4-oxadiazole-2-carboxylate (CAS 2124265-21-8, MF: C₁₀H₇LiN₂O₃, MW: 210.12) is a pre-formed lithium carboxylate salt of a 1,3,4-oxadiazole heterocycle, featuring a benzyl substituent at the 5-position and a lithium-coordinated carboxylate at the 2-position . This compound is supplied as a research chemical with a certified purity of ≥98% (NLT 98%), manufactured under ISO-quality systems for pharmaceutical R&D and quality control applications . It belongs to the broader family of 1,3,4-oxadiazole-2-carboxylate lithium salts, which are employed as synthetic intermediates, potential electrolyte additives, and building blocks in medicinal chemistry .

Why 1,3,4-Oxadiazole Lithium Salts Cannot Be Interchanged for Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate


Generic substitution within the 1,3,4-oxadiazole-2-carboxylate lithium salt family is precluded by three quantifiable factors. First, the 5-position substituent dictates both physicochemical properties and application-specific performance—the benzyl group in CAS 2124265-21-8 confers distinct lipophilicity and steric profile compared to halogenated aryl analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives), which is critical for structure-activity relationships in medicinal chemistry [1]. Second, the lithium counterion cannot be arbitrarily exchanged: the potassium analog (CAS 1417636-78-2) and the free acid form (C₁₀H₈N₂O₃) exhibit different solubility, hygroscopicity, and reactivity profiles that directly affect synthetic utility and formulation behavior . Third, certified purity levels vary across suppliers and analogs—this compound is available at NLT 98% purity under ISO-certified quality systems, while several halogenated analogs are routinely supplied only at 95%+ . These three axes—substituent identity, counterion form, and certified purity—constitute non-interchangeable procurement parameters.

Quantitative Differentiation of Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate from Closest Analogs


Structural Differentiation: Benzyl vs. Halogenated Aryl Substituents at the 5-Position

Among 1,3,4-oxadiazole-2-carboxylate lithium salts, the 5-position substituent is the primary driver of lipophilicity and target engagement. A systematic matched-pair analysis of 1,3,4-oxadiazole isomers demonstrated that the 1,3,4-oxadiazole scaffold exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-regioisomer [1]. Within the 1,3,4-oxadiazole-2-carboxylate lithium salt series, benzyl-substituted CAS 2124265-21-8 (MW 210.12) offers a balanced hydrophobic aromatic moiety without electron-withdrawing halogen effects, unlike the 4-fluorophenyl analog (CAS 2193061-93-5, MW 214.08), 4-chlorophenyl analog (CAS 1847460-69-8, MW 248.60), and 2,6-difluorophenyl analog (CAS 1909309-73-4, MW 232.08) . The benzyl group introduces a flexible methylene spacer between the oxadiazole ring and the phenyl group, a conformational feature absent in directly-attached aryl analogs—this spacer alters both molecular geometry and metabolic vulnerability in medicinal chemistry contexts.

Medicinal Chemistry Oxadiazole SAR Lipophilicity

Counterion Specificity: Lithium Salt vs. Potassium Salt vs. Free Acid

The lithium counterion distinguishes CAS 2124265-21-8 (C₁₀H₇LiN₂O₃) from the potassium analog (CAS 1417636-78-2, C₁₀H₇KN₂O₃) and the free acid form (5-benzyl-1,3,4-oxadiazole-2-carboxylic acid, C₁₀H₈N₂O₃) . The lithium salt provides a well-defined, pre-ionized carboxylate form suitable for direct use in non-aqueous electrolyte formulations, organometallic reactions, and applications requiring a monovalent cation with high charge density. The potassium analog (MW 226.27) carries a heavier counterion (K⁺ vs. Li⁺: 39.10 vs. 6.94 g/mol), resulting in a 7.7% higher formula weight per equivalent of carboxylate anion delivered—a meaningful difference for stoichiometric calculations in synthesis . The free acid requires an additional deprotonation step before use as a nucleophilic carboxylate, introducing an extra synthetic operation and potential variability in reaction outcomes.

Synthetic Chemistry Salt Selection Solubility

Certified Purity Benchmarking: NLT 98% vs. 95%+ in Analog Lithium Oxadiazole Carboxylates

Lithium 5-benzyl-1,3,4-oxadiazole-2-carboxylate (CAS 2124265-21-8) is supplied with a certified purity specification of NLT 98% (≥98%) by multiple ISO-compliant manufacturers . In contrast, several closely related 1,3,4-oxadiazole-2-carboxylate lithium salts—including the 4-fluorophenyl analog (CAS 2193061-93-5), 2,6-difluorophenyl analog (CAS 1909309-73-4), and trifluoromethyl analog (CAS 1989659-48-4)—are routinely supplied only at 95%+ purity . This 3% minimum purity differential (98% vs. 95%) translates to a maximum impurity burden of ≤2% versus ≤5%, a factor of 2.5× difference in allowable impurities. For pharmaceutical R&D and quality control applications where impurity profiles directly impact assay reliability, this purity specification gap represents a procurement-relevant differentiation point.

Quality Control Purity Specification Pharmaceutical R&D

Procurement Cost Efficiency vs. Halogenated 1,3,4-Oxadiazole Lithium Salts

A price comparison among commercially available 1,3,4-oxadiazole-2-carboxylate lithium salts reveals that benzyl-substituted CAS 2124265-21-8 is offered at a lower unit cost than its fluorinated and chlorinated analogs. Fluorochem lists CAS 2124265-21-8 at £177.00/100 mg and £295.00/250 mg . In comparison, a 1,2,4-oxadiazole regioisomer lithium salt (Lithium 3-phenyl-1,2,4-oxadiazole-5-carboxylate) is priced at €492.00/1g through CymitQuimica, and Macklin lists the same compound at ¥702/100 mg, ¥1,308/250 mg, ¥3,207/1g [1]. While exact pricing for the 4-fluorophenyl and 4-chlorophenyl 1,3,4-oxadiazole analogs requires direct inquiry, the available reference pricing indicates that the benzyl-substituted compound occupies a more accessible price tier among oxadiazole lithium carboxylates. Combined with its higher certified purity (NLT 98% vs. 95%+), CAS 2124265-21-8 offers a favorable purity-adjusted cost profile.

Procurement Economics Cost per Gram Research Budget

Regiochemistry Integrity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomer Differentiation

A critical procurement consideration is the regioisomeric identity of the oxadiazole ring. Lithium 5-benzyl-1,3,4-oxadiazole-2-carboxylate (CAS 2124265-21-8) contains the 1,3,4-oxadiazole nucleus, which is pharmacokinetically distinct from the 1,2,4-oxadiazole isomer. Boström et al. (2012) demonstrated through systematic matched-pair analysis of the AstraZeneca compound collection that 1,3,4-oxadiazoles exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, directly impacting membrane permeability, metabolic stability, and off-target binding profiles [1]. A 1,2,4-oxadiazole regioisomer carrying the same benzyl and carboxylate functionalities (lithium 5-benzyl-1,2,4-oxadiazole-3-carboxylate, CAS 2138426-63-6) exists as a distinct commercial product, supplied at a lower purity specification (95%+) . The two regioisomers are not interchangeable in any structure-activity relationship (SAR) study, biological assay, or patent prosecution context. The unequivocal 1,3,4-regiochemistry of CAS 2124265-21-8 (confirmed by IUPAC name: lithium;5-benzyl-1,3,4-oxadiazole-2-carboxylate) provides regioisomeric certainty essential for reproducible research .

Regiochemistry Isomeric Purity Medicinal Chemistry

Synthetic Accessibility via Benzylic Lithiation: Enabling Further Derivatization

The benzyl substituent at the 5-position of the 1,3,4-oxadiazole ring provides a site for further synthetic elaboration via benzylic lithiation—a transformation demonstrated to proceed with up to 91% isolated yield in batch mode and up to quantitative yield under continuous flow conditions [1][2]. The benzylic C-H bonds in 5-benzyl-1,3,4-oxadiazoles are amenable to direct metalation-electrophilic trapping, enabling α-functionalization of the oxadiazole scaffold without requiring pre-installed halogen or other leaving groups. This contrasts with halogenated aryl analogs (e.g., 4-fluorophenyl, 4-chlorophenyl), where direct lithiation of the aromatic ring is not synthetically equivalent and may require alternative functionalization strategies. The continuous flow protocol achieves metalation at room temperature—an industrially relevant condition—compared to batch lithiation at -30°C, offering a scalable pathway for further derivatization of the benzyl-substituted scaffold [2].

C-H Functionalization Continuous Flow Chemistry Oxadiazole Derivatization

Recommended Application Scenarios for Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate (CAS 2124265-21-8)


Medicinal Chemistry SAR Exploration Requiring Non-Halogenated 1,3,4-Oxadiazole Building Blocks

In drug discovery programs where the 1,3,4-oxadiazole scaffold is being explored as a bioisostere or core pharmacophore, CAS 2124265-21-8 provides a benzyl-substituted, lithium carboxylate building block that avoids the pharmacokinetic liabilities sometimes associated with halogenated aromatic substituents (e.g., CYP inhibition, halogen-specific off-target interactions). The 1,3,4-oxadiazole regioisomer offers approximately one order of magnitude lower lipophilicity than the 1,2,4-isomer class, a property systematically documented across the AstraZeneca compound collection . The NLT 98% certified purity ensures that SAR conclusions are not confounded by impurity-driven artifacts .

Synthetic Intermediate for Downstream Derivatization via Benzylic C-H Functionalization

The benzyl group at the 5-position enables direct benzylic lithiation-electrophilic trapping, a transformation validated in both batch (up to 91% yield) and continuous flow (up to quantitative yield) conditions . This makes CAS 2124265-21-8 a strategic precursor for synthesizing α-substituted 1,3,4-oxadiazole derivatives without requiring pre-functionalized starting materials. The lithium carboxylate form eliminates the need for an in-situ deprotonation step, streamlining synthetic workflows where the carboxylate anion is the reactive species. The continuous flow protocol, achieving metalation at room temperature, provides a scalable path from research quantities to larger-scale preparation .

Pharmaceutical Quality Control and Analytical Reference Standard Programs

With a purity specification of NLT 98% and ISO-certified manufacturing, CAS 2124265-21-8 meets the purity threshold required for use as an analytical reference standard in HPLC method development, impurity profiling, and pharmaceutical QC workflows . Compared to halogenated analogs supplied only at 95%+, the 2.5× lower maximum impurity burden (≤2% vs. ≤5%) makes this compound the preferred choice when chromatographic method validation demands well-characterized reference materials with minimal interfering peaks .

Academic and Industrial R&D Requiring Cost-Efficient Oxadiazole Lithium Salt Procurement

For research groups synthesizing oxadiazole-based compound libraries or exploring 1,3,4-oxadiazole chemistry at gram scale, CAS 2124265-21-8 offers a favorable balance of purity (NLT 98%) and unit cost (£1.18-1.77/mg at the 100-250 mg scale) compared to regioisomeric and halogenated analogs . The pre-formed lithium salt eliminates the additional cost and synthetic step of carboxylate salt preparation from the free acid, while the established benzylic lithiation chemistry provides a direct pathway for library diversification [1].

Quote Request

Request a Quote for Lithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.